molecular formula C8H14ClN B13543858 N-(prop-2-yn-1-yl)cyclopentanaminehydrochloride

N-(prop-2-yn-1-yl)cyclopentanaminehydrochloride

Cat. No.: B13543858
M. Wt: 159.65 g/mol
InChI Key: IHWSVDDYXLBGTK-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride is a secondary amine derivative featuring a cyclopentane ring and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom, with the compound existing in its hydrochloride salt form. The propargyl moiety introduces a reactive alkyne group, which may enable participation in click chemistry or serve as a pharmacophore in bioactive molecules.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

N-prop-2-ynylcyclopentanamine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-7-9-8-5-3-4-6-8;/h1,8-9H,3-7H2;1H

InChI Key

IHWSVDDYXLBGTK-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCCC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the N-alkylation of cyclopentanamine with a propargyl (prop-2-yn-1-yl) halide, followed by conversion to the hydrochloride salt. The key synthetic step is the nucleophilic substitution on the nitrogen atom of cyclopentanamine.

Stepwise Synthesis

  • Starting Materials:

    • Cyclopentanamine (primary amine)
    • Propargyl bromide or propargyl chloride (alkylating agent)
    • Base (commonly potassium carbonate or sodium carbonate)
    • Solvent (acetone, acetonitrile, or similar polar aprotic solvents)
  • N-Alkylation Reaction:
    The cyclopentanamine is reacted with propargyl bromide under basic conditions to promote nucleophilic substitution at the nitrogen atom, yielding N-(prop-2-yn-1-yl)cyclopentanamine.

    • Reaction conditions: reflux or room temperature stirring for several hours
    • Base neutralizes the generated hydrogen halide and drives the reaction forward
    • Solvent choice affects reaction rate and yield
  • Isolation and Purification:
    After completion, the reaction mixture is concentrated under reduced pressure. The crude product is extracted using organic solvents such as ethyl acetate, washed with brine and water, dried over anhydrous sodium sulfate, and filtered.

  • Formation of Hydrochloride Salt:
    The free base N-(prop-2-yn-1-yl)cyclopentanamine is treated with hydrochloric acid (HCl) gas or an aqueous HCl solution to form the hydrochloride salt, which precipitates out as a solid.

  • Crystallization:
    The hydrochloride salt is purified by recrystallization from solvents such as dichloromethane and hexane, yielding pale yellow crystals of this compound with high purity.

Representative Experimental Procedure

Though direct literature specifically on this compound is limited, analogous propargylamine derivatives have been synthesized using the following approach, adapted from related alkylation protocols:

Step Reagents & Conditions Outcome
1 Cyclopentanamine (1 eq), K2CO3 (1.4 eq), dry acetone solvent Base deprotonates amine, preparing for alkylation
2 Add propargyl bromide (2 eq), reflux for 3 hours N-alkylation proceeds to form N-(prop-2-yn-1-yl)cyclopentanamine
3 Concentrate reaction mixture under vacuum Removes solvent and volatiles
4 Extract with ethyl acetate, wash with brine and water, dry with Na2SO4 Purification of crude product
5 Treat with HCl in ether or aqueous solution Formation of hydrochloride salt
6 Recrystallize from dichloromethane/hexane Pure this compound crystals

This method parallels the synthesis of related propargylated amines and amides reported in the literature.

Alternative Synthetic Routes

  • Direct Reductive Amination:
    Cyclopentanone can be reacted with propargylamine under reductive amination conditions (using reducing agents like sodium cyanoborohydride) to form the secondary amine, followed by hydrochloride salt formation.

  • Use of Propargyl Tosylates:
    Instead of propargyl halides, propargyl tosylates can be employed as alkylating agents to improve selectivity and reduce side reactions.

  • Catalytic Methods:
    Transition metal-catalyzed coupling reactions (e.g., copper-catalyzed amination) may offer alternative routes but are less common for this specific compound.

Analytical Data Supporting Preparation

Parameter Value Method Reference
Molecular Weight 159.65 g/mol Mass spectrometry PubChem
Melting Point ~ (literature value not explicitly stated) Differential scanning calorimetry (DSC) Analogous compounds
Purity >95% NMR, HPLC Standard synthetic protocols
Structural Confirmation NMR (1H, 13C), IR, MS Literature on propargyl amines

Summary of Research Findings

  • The N-alkylation of cyclopentanamine with propargyl bromide under basic conditions is the most direct and widely used method for synthesizing N-(prop-2-yn-1-yl)cyclopentanamine, which upon treatment with hydrochloric acid yields the hydrochloride salt.

  • Reaction conditions such as solvent choice, base, temperature, and molar ratios critically influence yield and purity.

  • Purification by recrystallization is effective in obtaining analytically pure hydrochloride salt crystals.

  • Alternative synthetic strategies exist but are less documented specifically for this compound.

Chemical Reactions Analysis

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.

    Reduction Reactions: Reduction with suitable reducing agents can convert the triple bond (propyne) to a single bond (propyl group).

    Oxidation Reactions: Oxidation of the amine group can lead to the formation of imines or oximes.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride finds applications in various fields:

    Chemistry: It serves as an intermediate in the synthesis of organic compounds, including polymers and resins.

    Biology and Medicine: Researchers explore its potential as a building block for bioactive molecules or pharmaceuticals.

    Industry: Its unique structure may be exploited for designing novel materials or functionalized derivatives.

Mechanism of Action

The exact mechanism by which N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Biological Activity

N-(prop-2-yn-1-yl)cyclopentanaminehydrochloride is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

This compound is a derivative of cyclopentanamine, featuring a prop-2-yn-1-yl substituent. The compound can be synthesized through the reaction of cyclopentylamine with propargyl bromide in the presence of a base such as potassium carbonate, typically in an ethanol solvent. The synthesis involves several steps:

  • Preparation : Dissolve cyclopentylamine in ethanol.
  • Base Addition : Add potassium carbonate to the solution.
  • Reagent Addition : Slowly introduce propargyl bromide while maintaining a low temperature (0-5°C).
  • Reaction : Stir the mixture at room temperature for several hours.
  • Purification : Purify the product using distillation or chromatography methods.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with enzymes and receptors, which can lead to enzyme inhibition or activation and modulation of cellular processes. The prop-2-yn-1-yl group enhances its reactivity, allowing it to participate in various biochemical pathways.

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications:

  • Antidiabetic Activity : Some studies suggest that compounds with similar structures exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control .
  • Neuroprotective Effects : Preliminary data indicate that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(prop-2-yn-1-yl)cyclohexanamineCyclohexane ringPotential neuroprotective effects
N-(prop-2-en-1-yl)cyclopentanaminehydrochlorideUnsaturated cyclopentane derivativeAntidiabetic properties
N-(prop-2-yne)-cyclobutanamineSmaller ring sizeLimited biological data available

This compound stands out due to its specific ring structure and reactivity profile, which may confer distinct biological properties compared to its analogs .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing insights into potential applications:

  • Diabetes Management : A clinical study demonstrated that DPP-IV inhibitors significantly improved glycemic control in patients with type 2 diabetes, suggesting that this compound could be beneficial in similar contexts .
  • Neuroprotection : In vitro studies indicated that compounds with structural similarities could protect neuronal cells from apoptosis induced by oxidative stress, highlighting the need for further exploration of this compound's neuroprotective capabilities .
  • Synthetic Applications : As a versatile scaffold in organic synthesis, this compound has been utilized to develop more complex molecules for drug discovery .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride, enabling comparative analysis:

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Key Substituents Potential Applications References
N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride C₈H₁₄NCl Cyclopentane, propargyl Agrochemicals, pharmaceuticals?
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine HCl C₁₃H₁₇FNCl Cyclopentane, 2-fluorophenyl ethyl Unknown (pharmacological?)
N-Methyl-N-2-propynyl-1-indanamine hydrochloride C₁₃H₁₆NCl Indane ring, propargyl Unknown
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO Propargyl, iodoacetamide Synthetic intermediate
4-(prop-2-yn-1-yl)piperidine hydrochloride C₈H₁₄NCl Piperidine, propargyl Unknown
N-(2-chloroethyl)-N-propylpropan-1-amine C₈H₁₈ClN Chloroethyl, propyl Chemical synthesis

Physicochemical and Reactivity Comparisons

  • Propargyl Group Reactivity : The alkyne group in N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride enables cycloaddition reactions (e.g., Huisgen 1,3-dipolar), a feature shared with 2-iodo-N-(prop-2-yn-1-yl)acetamide . This contrasts with N-(2-chloroethyl)-N-propylpropan-1-amine, where the chloroethyl group may undergo nucleophilic substitution .
  • Conformational Rigidity: The indane ring in N-Methyl-N-2-propynyl-1-indanamine HCl introduces bicyclic rigidity, which could influence receptor binding compared to the monocyclic cyclopentane .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride, and how do reaction conditions impact yield?

  • The synthesis typically involves nucleophilic substitution between cyclopentanamine and propargyl chloride in a solvent like dichloromethane or THF, with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:propargyl chloride) significantly influence yield .
  • Key data :

ParameterOptimal ConditionYield Range
SolventTHF70–85%
Temperature0–5°C78%

Q. How is the structural integrity of N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride validated?

  • X-ray crystallography (using SHELXL for refinement) confirms the hydrochloride salt formation and spatial arrangement of the alkyne moiety . NMR (¹H/¹³C) and FT-IR verify functional groups:

  • ¹H NMR (D₂O): δ 1.6–2.1 (cyclopentane protons), δ 3.2 (N-CH₂), δ 4.1 (≡C-H).
  • IR: Sharp peak at ~3300 cm⁻¹ (C≡C-H stretch) .

Q. What preliminary biological screening methods are used to assess this compound?

  • In vitro enzyme assays (e.g., acetylcholinesterase inhibition) utilize Ellman’s method with donepezil as a positive control. Cell viability assays (MTT) in neuronal models (e.g., SH-SY5Y cells) evaluate neuroprotective effects at 10–100 µM concentrations .

Advanced Research Questions

Q. How does N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride interact with monoamine oxidase B (MAO-B), and what experimental designs resolve conflicting inhibition data?

  • The compound’s propargyl group binds irreversibly to MAO-B’s FAD cofactor, mimicking selegiline’s mechanism. Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) arise from assay conditions (pH, substrate concentration). Use kinetic assays (e.g., time-dependent inactivation) and docking simulations (AutoDock Vina) to validate binding modes .
  • Contradiction resolution :

  • Standardize substrate (benzylamine) concentration to 200 µM.
  • Pre-incubate enzyme with inhibitor for 30 min to assess covalent modification .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric synthesis with Evans’ oxazolidinone auxiliaries. Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How can click chemistry applications of the terminal alkyne group be optimized for bioconjugation?

  • The alkyne reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize conditions:

  • Catalyst: 1 mM CuSO₄, 2 mM sodium ascorbate.
  • Solvent: t-BuOH:H₂O (1:1) at 25°C.
  • Reaction time: 2–4 hours.
    • Validation : MALDI-TOF MS confirms triazole formation with model azides (e.g., benzyl azide) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • In silico tools :

  • ADMET Predictor : Estimates hepatic clearance (e.g., Clint = 15 mL/min/kg).
  • SwissADME : Predicts CYP450 inhibition (CYP3A4: high risk).
    • Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Methodological Considerations

Q. How should researchers design dose-response studies to minimize off-target effects in neuroprotection assays?

  • Use concentration ranges (1 nM–100 µM) with negative controls (DMSO vehicle) and positive controls (e.g., rasagiline for MAO-B). Include counter-screens for MAO-A and acetylcholinesterase to assess selectivity .

Q. What analytical techniques resolve impurities in scaled-up synthesis?

  • LC-MS identifies byproducts (e.g., cyclopentanamine dimer). Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) removes <2% impurities. Track stability under accelerated conditions (40°C/75% RH for 4 weeks) .

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